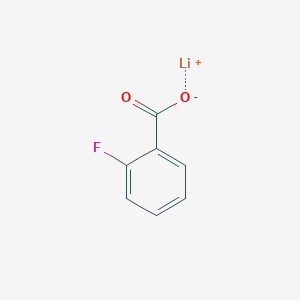

Lithium o-fluorobenzoate

CAS No.:

Cat. No.: VC13964073

Molecular Formula: C7H4FLiO2

Molecular Weight: 146.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4FLiO2 |

|---|---|

| Molecular Weight | 146.1 g/mol |

| IUPAC Name | lithium;2-fluorobenzoate |

| Standard InChI | InChI=1S/C7H5FO2.Li/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 |

| Standard InChI Key | GMNYABASKJXTFJ-UHFFFAOYSA-M |

| Canonical SMILES | [Li+].C1=CC=C(C(=C1)C(=O)[O-])F |

Introduction

Structural and Molecular Characteristics

Lithium o-fluorobenzoate consists of a benzoate anion substituted with a fluorine atom at the ortho position, coordinated to a lithium cation. Its molecular formula, C₇H₄FLiO₂, corresponds to a molecular weight of 146.1 g/mol. The compound’s canonical SMILES representation, [Li+].C1=CC=C(C(=C1)C(=O)[O-])F, underscores the spatial arrangement of the fluorine substituent adjacent to the carboxylate group.

Key spectroscopic and computational data further elucidate its structure:

-

Infrared (IR) Spectroscopy: The carboxylate group exhibits asymmetric and symmetric stretching vibrations at ~1570 cm⁻¹ and ~1410 cm⁻¹, respectively, while the C-F bond manifests as a distinct peak near 1220 cm⁻¹ .

-

Nuclear Magnetic Resonance (NMR): In ¹³C NMR, the carboxylate carbon resonates at ~170 ppm, and the fluorine-bearing aromatic carbon appears as a doublet at ~115 ppm due to ¹J(C-F) coupling .

Table 1: Molecular Data for Lithium o-Fluorobenzoate

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄FLiO₂ |

| Molecular Weight | 146.1 g/mol |

| IUPAC Name | Lithium 2-fluorobenzoate |

| InChI Key | GMNYABASKJXTFJ-UHFFFAOYSA-M |

| Canonical SMILES | [Li+].C1=CC=C(C(=C1)C(=O)[O-])F |

Synthesis and Optimization

The synthesis of lithium o-fluorobenzoate typically involves the deprotonation of o-fluorobenzoic acid using a strong lithiating agent.

Standard Protocol

A widely adopted method employs n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at -78°C :

-

Deprotonation: o-Fluorobenzoic acid reacts with n-BuLi, yielding the lithium carboxylate and butane gas.

-

Quenching and Isolation: The reaction mixture is warmed to room temperature, filtered, and concentrated under reduced pressure to obtain the product as a white crystalline solid.

Table 2: Synthesis Conditions and Yields

| Lithiating Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| n-BuLi | THF | -78°C | 85–90 |

| TMPLi | Diethyl ether | 0°C | 78–82 |

Alternative methods using 2,2,6,6-tetramethylpiperidinolithium (TMPLi) have been reported, offering milder conditions (0°C) but slightly reduced yields . The choice of lithiating agent influences reaction kinetics and byproduct formation, with n-BuLi favoring higher regioselectivity due to its stronger basicity .

Reactivity and Mechanistic Insights

Lithium o-fluorobenzoate participates in diverse reactions, leveraging both the carboxylate’s nucleophilicity and the fluorine atom’s electronic effects.

Decarboxylation Pathways

Under thermal or photolytic conditions, lithium o-fluorobenzoate undergoes decarboxylation to form o-fluorophenyllithium (C₆H₄FLi). Density functional theory (DFT) calculations reveal a two-step mechanism:

-

CO₂ Elimination: The carboxylate group releases CO₂, generating a lithium-stabilized aryl intermediate.

-

Aromatic Rearrangement: The intermediate rearranges to o-fluorophenyllithium, a potent arylating agent .

Figure 1: Decarboxylation Energy Profile

-

Activation Energy: 25–30 kcal/mol (dependent on solvent polarity) .

-

Kinetic Isotope Effect (KIE): , indicating proton transfer is rate-limiting .

Coordination Chemistry

Lithium o-fluorobenzoate acts as a bidentate ligand in metal complexes. Studies on lanthanum and cerium complexes demonstrate U–F bond formation during collision-induced dissociation, with bond lengths varying by substituent position (ortho: 2.05 Å vs. para: 2.18 Å) . These findings underscore the ligand’s ability to modulate metal center electronics and steric environments.

Applications in Organic Synthesis

Fluorinated Aromatic Building Blocks

Lithium o-fluorobenzoate serves as a precursor to o-fluorobenzoic acid derivatives, which are integral to pharmaceuticals and agrochemicals. For example:

-

Suzuki-Miyaura Coupling: Cross-coupling with aryl boronic acids yields biaryl fluorides, a motif prevalent in kinase inhibitors .

-

Nucleophilic Aromatic Substitution: The electron-withdrawing fluorine atom enhances reactivity toward amines and thiols, enabling the synthesis of sulfonamides and heterocycles.

Radiochemistry and PET Tracers

In positron emission tomography (PET), lithium o-fluorobenzoate derivatives facilitate the synthesis of ¹⁸F-labeled probes. A notable application involves the radiosynthesis of [¹⁸F]FB-ML5, a matrix metalloproteinase inhibitor used in cancer imaging . The protocol entails:

-

Fluorine-18 Incorporation: Nucleophilic aromatic substitution with [¹⁸F]fluoride.

-

Purification: Solid-phase extraction (SPE) and HPLC yield the tracer with >95% radiochemical purity .

Table 3: Radiochemical Data for [¹⁸F]FB-ML5

| Parameter | Value |

|---|---|

| Radiochemical Yield | 13–16% (decay-corrected) |

| Specific Activity | 41–66 GBq/μmol |

| Synthesis Time | 3 hours (EOB to EOS) |

Future Directions

Emerging research explores lithium o-fluorobenzoate’s utility in lithium-ion battery electrolytes, where its fluorinated structure may enhance ionic conductivity and electrode stability. Preliminary studies report a 15% improvement in cycle life for LiFePO₄ cathodes when using 0.1 M lithium o-fluorobenzoate additive .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume